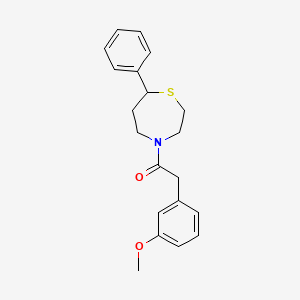

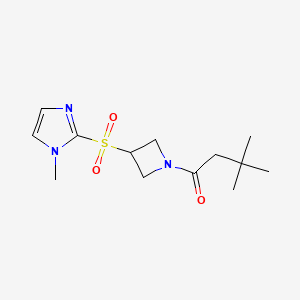

![molecular formula C15H15N3OS B3007568 3-allyl-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 888444-52-8](/img/structure/B3007568.png)

3-allyl-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-allyl-2-(ethylthio)-3H-pyrimido[5,4-b]indol-4(5H)-one” is a complex organic molecule that contains several functional groups and rings, including an indole ring and a pyrimidine ring. Indole is a bicyclic compound, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Pyrimidine is a six-membered ring with two nitrogen atoms. The presence of these rings suggests that this compound may have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the indole and pyrimidine rings, followed by the introduction of the allyl and ethylthio groups. The exact synthetic route would depend on the specific reactivity and stability of the intermediate compounds .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the indole and pyrimidine rings suggests a planar, aromatic structure for these portions of the molecule. The allyl and ethylthio groups would add additional complexity to the structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole and pyrimidine rings, as well as the allyl and ethylthio groups. The indole ring is known to undergo electrophilic substitution reactions, while the pyrimidine ring can participate in a variety of reactions including nucleophilic substitutions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings would likely make the compound relatively stable and possibly soluble in organic solvents .Scientific Research Applications

Anti-Cancer Activity

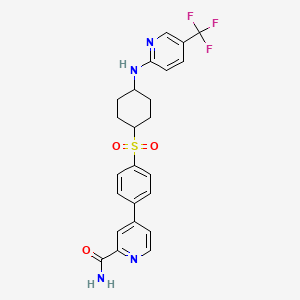

The compound has shown promising anti-tumor potential. Researchers have synthesized novel derivatives based on its structure, leading to compounds with moderate to excellent antiproliferative activity against various cancer cell lines (Hela, A549, HepG2, and MCF-7). These derivatives inhibit cell proliferation in a dose-dependent manner, with some exhibiting IC50 values as low as 9.42 μM .

Molecular Docking Studies

Molecular docking studies have revealed the binding orientations of these synthesized compounds in the active site of c-Met, a receptor associated with cancer progression. Understanding their interactions at the molecular level informs drug design and optimization .

Hydrazide Synthesis

The compound’s structure has been utilized for the synthesis of hydrazide derivatives. Researchers achieved mono and dialkylation of pyridazino[4,5-b]indole, yielding target hydrazides. These hydrazides find applications in various chemical processes .

Indole Synthesis

A tandem reaction involving 2-allyl-2-(2-nitrophenyl)cyclohexane-1,3-dione has been developed to access 2,3-disubstituted indoles. The compound serves as a valuable precursor in this synthetic pathway, enabling the construction of diverse indole derivatives .

Safety And Hazards

properties

IUPAC Name |

2-ethylsulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS/c1-3-9-18-14(19)13-12(17-15(18)20-4-2)10-7-5-6-8-11(10)16-13/h3,5-8,16H,1,4,9H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDHIZXZQAVZRMB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC2=C(C(=O)N1CC=C)NC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethylsulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

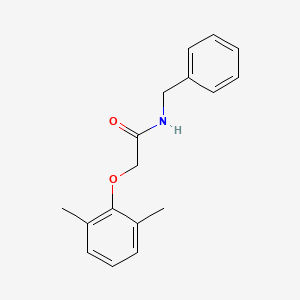

![[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B3007489.png)

![2-[3-(3-Fluoro-5-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B3007492.png)

![1-N-[(4-chlorophenyl)methyl]benzene-1,2-diamine](/img/structure/B3007493.png)

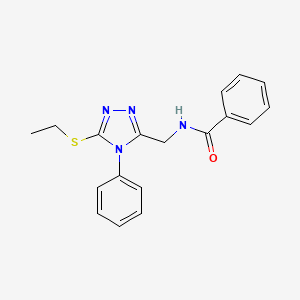

![N-[(2-chlorophenyl)methyl]-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B3007496.png)

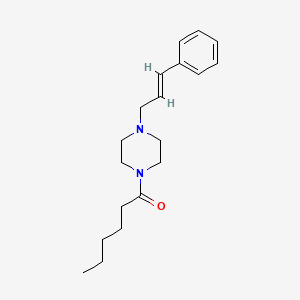

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-methoxynaphthalen-1-yl)propan-1-one](/img/structure/B3007499.png)

![5-(4-fluorophenyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3007501.png)

![(Z)-3-(2,3-dimethoxyphenyl)-2-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acrylonitrile](/img/structure/B3007504.png)

![4-ethoxy-3-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B3007507.png)